BenchChemオンラインストアへようこそ!

Hydrocortisone tebutate

Intra-articular corticosteroids Osteoarthritis Duration of action

Hydrocortisone tebutate (CAS 508-96-3), also known as hydrocortisone 21-tert-butylacetate, is a synthetic corticosteroid ester of the naturally occurring glucocorticoid cortisol. It is formed by esterification of the C-21 hydroxyl group of hydrocortisone with 3,3-dimethylbutyric (tebutic) acid, yielding a lipophilic prodrug designed for prolonged local anti-inflammatory action.

Molecular Formula C27H40O6
Molecular Weight 460.6 g/mol
CAS No. 508-96-3
Cat. No. B13753291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone tebutate
CAS508-96-3
Molecular FormulaC27H40O6
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CC(C)(C)C)O)C)O
InChIInChI=1S/C27H40O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h12,18-20,23,29,32H,6-11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1
InChIKeyFNFPHNZQOKBKHN-KAJVQRHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone Tebutate Procurement: A Differentiated C21-Tert-Butylacetate Corticosteroid Ester


Hydrocortisone tebutate (CAS 508-96-3), also known as hydrocortisone 21-tert-butylacetate, is a synthetic corticosteroid ester of the naturally occurring glucocorticoid cortisol. [1] It is formed by esterification of the C-21 hydroxyl group of hydrocortisone with 3,3-dimethylbutyric (tebutic) acid, yielding a lipophilic prodrug designed for prolonged local anti-inflammatory action. [2] Unlike simple hydrocortisone or short-chain esters, the sterically bulky tert-butylacetate moiety confers distinct physicochemical properties—including a logP of approximately 4.27—that influence its partitioning into skin and synovial tissues, making it relevant as a long-acting injectable or topical agent in inflammatory conditions where sustained duration of action is a critical procurement parameter.

Why Generic Hydrocortisone or Acetate Esters Cannot Substitute for Hydrocortisone Tebutate in Long-Acting Formulations


Although hydrocortisone tebutate, hydrocortisone acetate, and unesterified hydrocortisone share the same glucocorticoid pharmacophore, they differ markedly in pharmacokinetic behavior because the identity of the C-21 ester group dictates hydrolysis rate, tissue partitioning, and duration of action. [1] Intra-articular studies from the 1950s demonstrate that hydrocortisone tertiary-butylacetate provides significantly longer symptomatic relief than unesterified hydrocortisone in osteo-arthritis of the knee, a finding attributed to slower esterase-mediated hydrolysis of the branched-chain tebutate ester compared to acetate or free alcohol forms. [2] Consequently, formulation scientists, rheumatologists, and dermatologists who require prolonged local anti-inflammatory activity with reduced injection frequency cannot expect equivalent clinical performance from hydrocortisone acetate or hydrocortisone base. The following quantitative evidence details the specific dimensions along which hydrocortisone tebutate diverges from its closest structural analogues.

Quantitative Differentiation of Hydrocortisone Tebutate from Analogues: A Procurement-Focused Evidence Guide


Prolonged Duration of Action: Hydrocortisone Tebutate vs. Unesterified Hydrocortisone in Intra-Articular Injection

In a direct head-to-head comparison of intra-articular corticosteroid analogues in osteo-arthritis of the knee, Williams (1958) reported that hydrocortisone tertiary-butylacetate (hydrocortisone tebutate) was effective over a longer period than unesterified hydrocortisone, although both could dramatically relieve symptoms such as pain for durations ranging from 2 weeks to several months. [1] This longer duration of action is consistent with the slower hydrolysis rate of the sterically hindered tebutate ester. [2] The differentiation is critical for clinicians seeking to minimize injection frequency.

Intra-articular corticosteroids Osteoarthritis Duration of action

Enhanced Lipophilicity: Hydrocortisone Tebutate vs. Hydrocortisone Base Partition Coefficient

The calculated logP (ACD/LogP) of hydrocortisone tebutate is 4.27, compared to a reported logP of approximately 1.93 for unesterified hydrocortisone. [1] This ~2.3 log unit increase translates to roughly a 200-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity for hydrocortisone tebutate. Enhanced lipophilicity is associated with improved partitioning into the stratum corneum and keratin affinity, which can prolong residence time in the skin. [2] While not a direct potency measurement, this physicochemical differential supports the observed prolonged duration of topical action.

Skin permeation Stratum corneum partitioning Lipophilicity

Aqueous Hydrolysis Stability: Tebutate vs. Linear Alkyl Esters

The base-catalyzed hydrolysis half-life of hydrocortisone tebutate at pH 8 and 25°C is estimated at 126.9 days (Kb 6.323E-002 L/mol-sec), compared to a substantially shorter half-life reported for linear-chain hydrocortisone esters such as hydrocortisone butyrate. [1] The sterically hindered tert-butylacetate (tebutate) group provides resistance to esterase cleavage relative to straight-chain esters, thereby prolonging the release of active hydrocortisone from the depot. This slower activation kinetics is a direct consequence of side-chain branching architecture as established by O'Neill and Carless (1980). [1]

Ester hydrolysis Formulation stability Prodrug activation

Equivalent Intra-Articular Efficacy with Differentiated Duration: Hydrocortisone Tebutate vs. Hydrocortisone Acetate

A comprehensive comparative study of 790 intra-articular injections in 80 patients with rheumatoid arthritis or osteoarthritis found no significant difference in response rates between hydrocortisone (F), hydrocortisone tertiary-butylacetate (FTBA), prednisolone (ΔF), and prednisolone tertiary-butylacetate (ΔFTBA) when 25 mg doses were compared. [1] However, the tebutate formulation was noted to produce satisfactory improvement in 75% of rheumatoid joints and 84% of osteoarthritic joints, with an average duration of improvement of 2 to 3 weeks. [1] This suggests that hydrocortisone tebutate achieves comparable efficacy to other intra-articular corticosteroids but with a prolonged dosing interval, making it a practical option for maintenance therapy.

Intra-articular corticosteroids Rheumatoid arthritis Efficacy comparison

Optimized Application Scenarios for Hydrocortisone Tebutate Based on Quantitative Differentiation Evidence


Long-Acting Intra-Articular Depot for Chronic Inflammatory Joint Disease

Based on direct clinical evidence that hydrocortisone tebutate provides 2-3 weeks of symptomatic improvement following a single intra-articular injection—comparable in efficacy to hydrocortisone acetate but with a more sustained release profile [2]—procurement of hydrocortisone tebutate is indicated when developing or prescribing depot formulations for osteoarthritis or rheumatoid arthritis that require less frequent injections.

Prolonged-Residence Topical Formulations for Dermatological Disorders

The ~200-fold higher lipophilicity (logP 4.27 vs. 1.93 for hydrocortisone base) and demonstrated prolonged stratum corneum partitioning of the tebutate ester [2] support its use in dermatological creams and ointments intended for sustained treatment of eczema, psoriasis, and atopic dermatitis, where extended local action can improve compliance and reduce application frequency.

Stable Prodrug for Hydrolysis-Controlled Corticosteroid Delivery Systems

The aqueous base-catalyzed hydrolysis half-life of ~127 days at pH 8 and the documented resistance of the branched tebutate ester to enzymatic cleavage compared to linear esters [2] make hydrocortisone tebutate a superior prodrug candidate for implantable or injectable sustained-release delivery systems where predictable, slow conversion to active hydrocortisone is paramount.

Quote Request

Request a Quote for Hydrocortisone tebutate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.